(1R,2S,3R,4S)-3-Methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
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Description
(1R,2S,3R,4S)-3-Methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C14H21NO6 and its molecular weight is 299.323. The purity is usually 95%.
BenchChem offers high-quality (1R,2S,3R,4S)-3-Methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2S,3R,4S)-3-Methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis and Characterization
- Asymmetric Synthesis: Research in asymmetric synthesis of bicyclic amino acid derivatives highlights the potential of bicyclic compounds similar to the queried chemical in synthesizing chiral molecules. A study by Waldmann and Braun (1991) on the Aza-Diels-Alder reactions in aqueous solution to create derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates showcases the methodology to achieve high diastereoselectivity in creating chiral molecules, which could be applicable in developing pharmaceuticals and complex organic molecules (Waldmann & Braun, 1991).
Synthesis of Enantiopure Analogues
- Enantiopure Analogues: The synthesis of enantiopure analogues of 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids as explored by Avenoza et al. (2002) indicates the significance of such bicyclic frameworks in generating restricted analogues of biologically relevant compounds, which could be instrumental in drug development and understanding biological pathways (Avenoza et al., 2002).
Applications in Drug Design and Synthesis
- Drug Design and Synthesis: The research on conformationally restricted nonchiral pipecolic acid analogues by Radchenko et al. (2009) exemplifies the application of bicyclic compounds in creating structurally unique analogues of biologically active molecules. Such studies are pivotal for the pharmaceutical industry, offering new avenues for the development of novel therapeutics with improved efficacy and specificity (Radchenko et al., 2009).
Structural and Analytical Characterization
- Gas Chromatography for Absolute Configuration Determination: The work by Yamazaki and Maeda (1986) on the gas chromatographic determination of the absolute configuration of secondary alcohols and ketones with a 7-carboxybicyclo[2.2.1]heptane skeleton demonstrates the importance of analytical techniques in characterizing the stereochemistry of complex molecules. This research is crucial for the accurate description and application of bicyclic compounds in various scientific domains (Yamazaki & Maeda, 1986).
properties
IUPAC Name |
(1R,2S,3R,4S)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO6/c1-14(2,3)21-13(19)15-7-5-6-8(15)10(12(18)20-4)9(7)11(16)17/h7-10H,5-6H2,1-4H3,(H,16,17)/t7-,8+,9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFYSYMJGRZXEA-RGOKHQFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H]([C@@H]2C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,3R,4S)-3-Methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
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